molecular formula C20H13BrN2O2 B303405 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile

3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile

Cat. No. B303405
M. Wt: 393.2 g/mol
InChI Key: UDXFPBIMYWJEPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile, also known as ABPC, is a synthetic compound that belongs to the family of chromene derivatives. ABPC has gained significant attention in the scientific community due to its potential therapeutic properties, particularly in the field of cancer research.

Mechanism of Action

The mechanism of action of 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile involves the inhibition of topoisomerase II, an enzyme that plays a critical role in DNA replication and cell division. 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile binds to the DNA-topoisomerase II complex, preventing the enzyme from completing its function and leading to DNA damage and cell death.
Biochemical and Physiological Effects:
3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile has been reported to exhibit several biochemical and physiological effects. In addition to its cytotoxicity and apoptosis-inducing properties, 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile has been shown to inhibit cell migration and invasion, which are critical steps in cancer metastasis. Furthermore, 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile has been shown to induce autophagy, a process that involves the degradation of damaged cellular components, which may contribute to its anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile is its potent cytotoxicity against various cancer cell lines, which makes it a promising candidate for the development of anti-cancer drugs. However, one of the limitations of 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile is its low solubility in water, which may pose challenges in drug development.

Future Directions

There are several future directions for the study of 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile. One of the potential areas of research is the development of 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile-based drug formulations that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanism of action of 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile and its potential therapeutic applications in other diseases. Finally, the development of 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile-based imaging agents may provide a valuable tool for cancer diagnosis and treatment monitoring.
In conclusion, 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile is a synthetic compound that exhibits potent cytotoxicity against various cancer cell lines and has potential therapeutic properties. Further research is needed to fully understand its mechanism of action and potential applications in the field of cancer research.

Synthesis Methods

The synthesis of 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile involves a multi-step process that includes the reaction of 4-bromoacetophenone with malononitrile to form 4-bromo-1,1-cyclohexanedione. The subsequent reaction of 4-bromo-1,1-cyclohexanedione with salicylaldehyde yields 3-(4-bromophenyl)-4-hydroxy-2H-chromen-2-one. Finally, the reaction of 3-(4-bromophenyl)-4-hydroxy-2H-chromen-2-one with ammonium acetate and sodium acetate leads to the formation of 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile.

Scientific Research Applications

3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. Several studies have reported that 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile exhibits potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9 pathways.

properties

Product Name

3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile

Molecular Formula

C20H13BrN2O2

Molecular Weight

393.2 g/mol

IUPAC Name

3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile

InChI

InChI=1S/C20H13BrN2O2/c21-13-5-1-12(2-6-13)18-16(10-22)20(23)25-17-8-4-11-3-7-14(24)9-15(11)19(17)18/h1-9,18,24H,23H2

InChI Key

UDXFPBIMYWJEPL-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=C1C=CC3=C2C(C(=C(O3)N)C#N)C4=CC=C(C=C4)Br)O

Canonical SMILES

C1=CC(=CC2=C1C=CC3=C2C(C(=C(O3)N)C#N)C4=CC=C(C=C4)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.